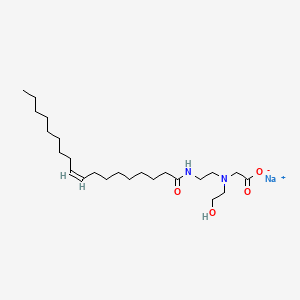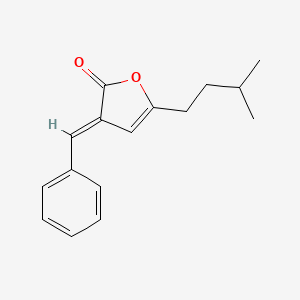
1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C17H26N2O·HCl.
Métodos De Preparación
The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of azepine derivatives with acetamide and trimethylphenyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Azepine-1-acetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Hexahydro-N-(2,4,6-trimethylphenyl) derivatives:
Propiedades
Número CAS |
118564-51-5 |
|---|---|
Fórmula molecular |
C17H27ClN2O |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H |
Clave InChI |
LUWMGRDFLACVSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


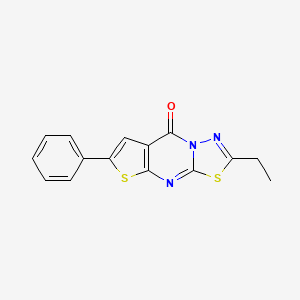
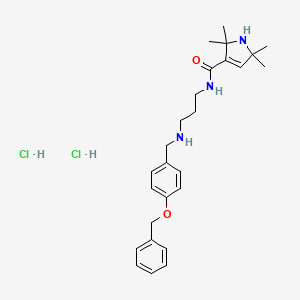
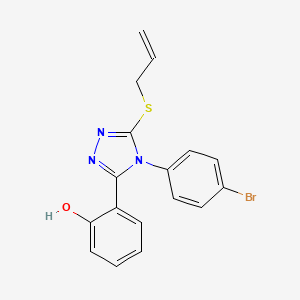
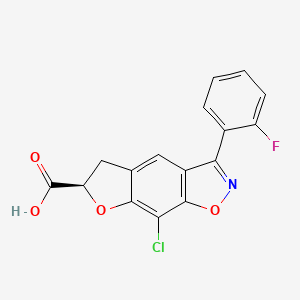
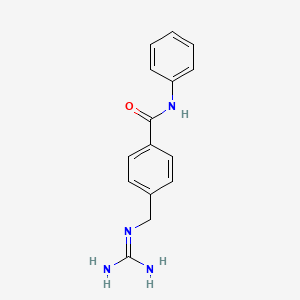

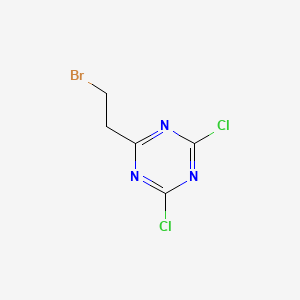

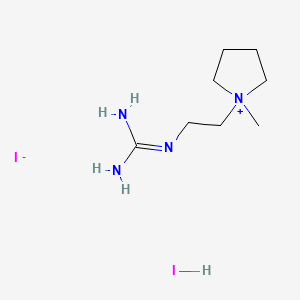


![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
